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molecular formula C17H17NO5 B8567074 Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate

Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate

Cat. No. B8567074
M. Wt: 315.32 g/mol
InChI Key: GQNCXSVKEHTHBE-UHFFFAOYSA-N
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Patent
US08129385B2

Procedure details

After a solution of the compound 5 (19.1 g, 70 mmol) in acetic anhydride (134 ml) was stirred at 130° C. for 40 minutes, the solvent was distilled off under reduced pressure to obtain 4-acetoxy-5-benzyloxy-6-methyl-nicotinic acid methyl ester 6 (19.9 g, 90%) as a flesh colored crystal.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[C:9]([OH:10])=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7]([CH3:19])=[N:6][CH:5]=1.[C:21](OC(=O)C)(=[O:23])[CH3:22]>>[CH3:1][O:2][C:3](=[O:20])[C:4]1[C:9]([O:10][C:21](=[O:23])[CH3:22])=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7]([CH3:19])=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
COC(C1=CN=C(C(=C1O)OCC1=CC=CC=C1)C)=O
Name
Quantity
134 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CN=C(C(=C1OC(C)=O)OCC1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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